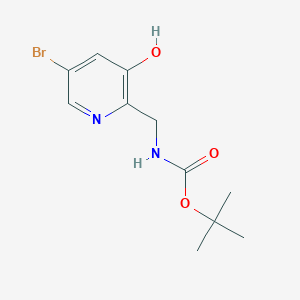
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . It is commonly used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group .
Méthodes De Préparation
The synthesis of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves several steps :
Bromination of Pyridine: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The 5-bromopyridine is then hydroxylated to introduce a hydroxyl group at the 3-position, forming 5-bromo-3-hydroxypyridine.
Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine reacts with tert-butyl isocyanate to form this compound.
Analyse Des Réactions Chimiques
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, tert-butyl isocyanate, and various oxidizing and reducing agents .
Applications De Recherche Scientifique
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets . The bromine and hydroxyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their function.
Comparaison Avec Des Composés Similaires
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate can be compared with other similar compounds :
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromopropylcarbamate: Contains a different core structure, leading to different reactivity and applications.
The presence of both bromine and hydroxyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromo-3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-8-9(15)4-7(12)5-13-8/h4-5,15H,6H2,1-3H3,(H,14,16) |
Clé InChI |
CLVCASOORXPXOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




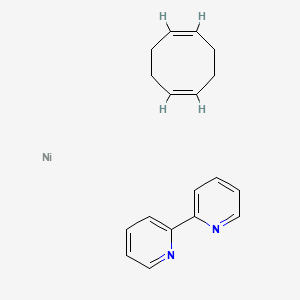
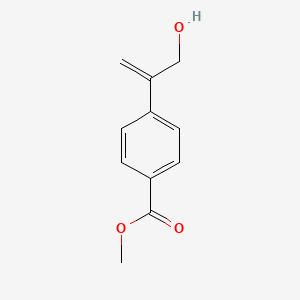
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)

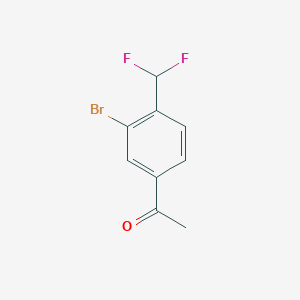

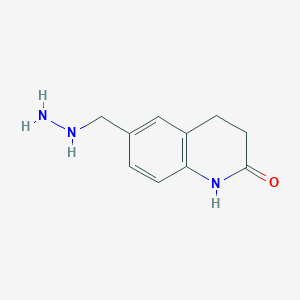
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

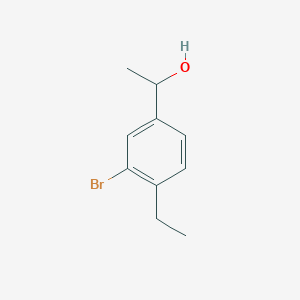
![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
